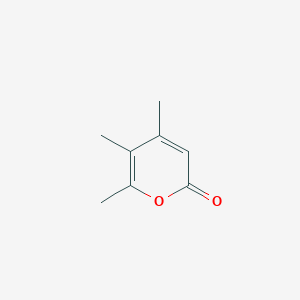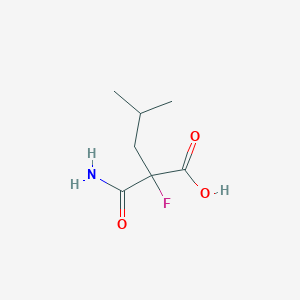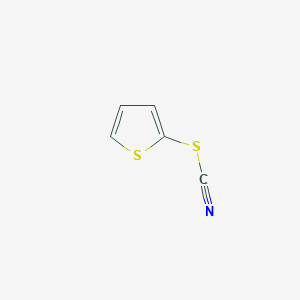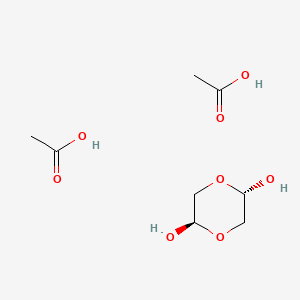
1,1-Cyclopentanediacetimide, N-(4-(4-phenyl-1-piperazinyl)butyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Cyclopentanediacetimide, N-(4-(4-phenyl-1-piperazinyl)butyl)-, dihydrochloride typically involves multiple steps, starting with the preparation of the cyclopentanediacetimide coreThe final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
1,1-Cyclopentanediacetimide, N-(4-(4-phenyl-1-piperazinyl)butyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
科学的研究の応用
1,1-Cyclopentanediacetimide, N-(4-(4-phenyl-1-piperazinyl)butyl)-, dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,1-Cyclopentanediacetimide, N-(4-(4-phenyl-1-piperazinyl)butyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
類似化合物との比較
Similar Compounds
- 1,1-Cyclopentanediacetimide, N-(4-(4-phenyl-1-piperazinyl)butyl)-, monohydrochloride
- 1,1-Cyclopentanediacetimide, N-(4-(4-phenyl-1-piperazinyl)butyl)-, free base
Uniqueness
Compared to similar compounds, 1,1-Cyclopentanediacetimide, N-(4-(4-phenyl-1-piperazinyl)butyl)-, dihydrochloride is unique due to its enhanced stability and solubility provided by the dihydrochloride salt form. This makes it more suitable for various applications, including pharmaceutical formulations and chemical research.
特性
CAS番号 |
21090-11-9 |
|---|---|
分子式 |
C23H35Cl2N3O2 |
分子量 |
456.4 g/mol |
IUPAC名 |
8-[4-(4-phenylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione;dihydrochloride |
InChI |
InChI=1S/C23H33N3O2.2ClH/c27-21-18-23(10-4-5-11-23)19-22(28)26(21)13-7-6-12-24-14-16-25(17-15-24)20-8-2-1-3-9-20;;/h1-3,8-9H,4-7,10-19H2;2*1H |
InChIキー |
HTEWOKPANVIFHZ-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=CC=CC=C4.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


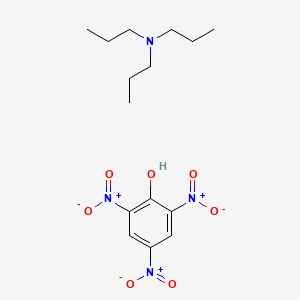
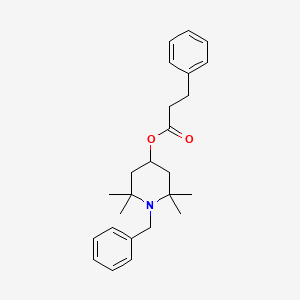
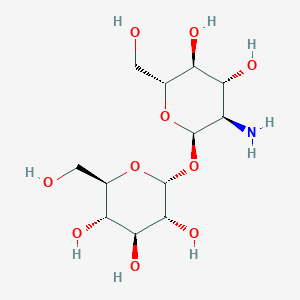

![3-[(1E,3Z)-4-(4-nitrophenyl)buta-1,3-dienyl]benzonitrile](/img/structure/B14700814.png)
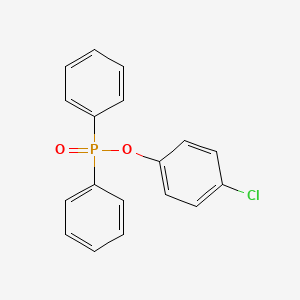
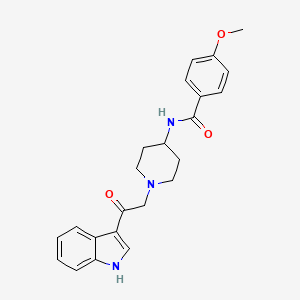
![Ethyl 2-amino-5-[bis(2-methylsulfonyloxyethyl)amino]benzoate](/img/structure/B14700832.png)
